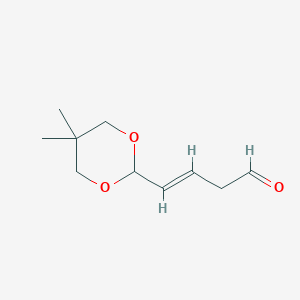
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal is an organic compound with the molecular formula C11H18O3 It is characterized by a dioxane ring substituted with a butenal group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal typically involves the acetalization of 2,4-dimethyl-3-cyclohexene carboxaldehyde with the corresponding diol . The diol can be obtained through a combined Aldol and Cannizzaro reaction of 2,3-dimethylbutanal with formaldehyde . The reaction conditions usually require an acidic catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetalization processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the compound.
化学反应分析
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxane ring or the butenal group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The dioxane ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but with a benzaldehyde group instead of butenal.
Benzenamine, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-: Contains an amine group instead of an aldehyde.
1,3-Dioxane, 4,5-dimethyl-: Lacks the butenal group, simpler structure.
Uniqueness
4-(5,5-Dimethyl-1,3-dioxane-2-yl)but-3-enal is unique due to the presence of both the dioxane ring and the butenal group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
(E)-4-(5,5-dimethyl-1,3-dioxan-2-yl)but-3-enal |
InChI |
InChI=1S/C10H16O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h3,5-6,9H,4,7-8H2,1-2H3/b5-3+ |
InChI 键 |
SZEXNFZKPQXYOP-HWKANZROSA-N |
手性 SMILES |
CC1(COC(OC1)/C=C/CC=O)C |
规范 SMILES |
CC1(COC(OC1)C=CCC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
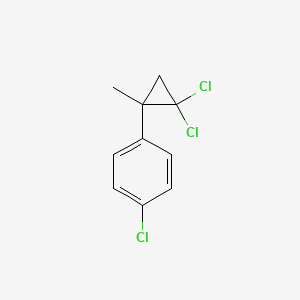

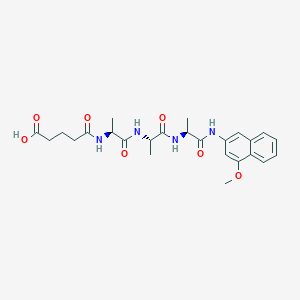
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
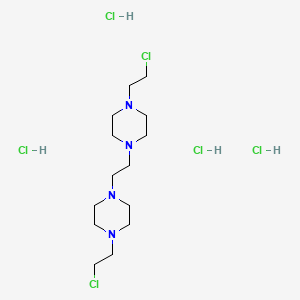

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
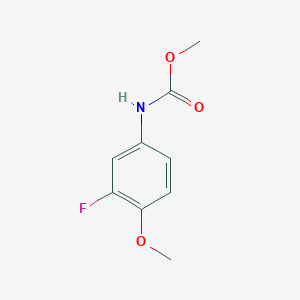
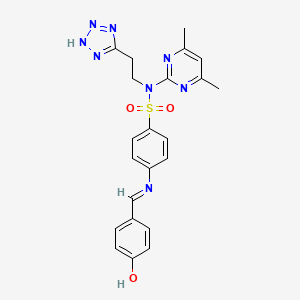

![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)

